2-(4-Methyl-5-thiazolyl)ethyl propionate

Description

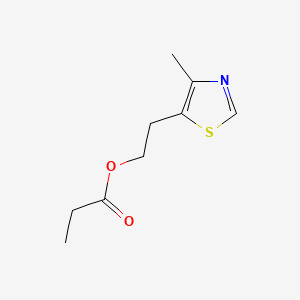

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-9(11)12-5-4-8-7(2)10-6-13-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYXTLJGFPUWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186208 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Roasted, nutty aroma | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.136-1.140 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

324742-96-3 | |

| Record name | 5-Thiazoleethanol, 4-methyl-, 5-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324742-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324742963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C20571O7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Analytical Characterization Techniques for 2 4 Methyl 5 Thiazolyl Ethyl Propionate

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiazole (B1198619) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For thiazole derivatives like 2-(4-Methyl-5-thiazolyl)ethyl propionate (B1217596), ¹H and ¹³C NMR spectra offer definitive proof of structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted spectrum for 2-(4-Methyl-5-thiazolyl)ethyl propionate would show distinct signals for the protons on the thiazole ring, the methyl group attached to the ring, the ethyl bridge, and the propionate moiety. pearson.comchemicalbook.com The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal are key to assigning it to a specific part of the molecule. pearson.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display unique resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the aliphatic carbons of the ethyl and propionate groups. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Thiazole Ring-H | ~8.5-8.7 | Singlet (s) |

| ¹H | -O-CH₂- (Ester) | ~4.2-4.4 | Triplet (t) |

| ¹H | Thiazole-CH₂- | ~3.0-3.2 | Triplet (t) |

| ¹H | Thiazole-CH₃ | ~2.4-2.6 | Singlet (s) |

| ¹H | -CO-CH₂- (Propionate) | ~2.2-2.4 | Quartet (q) |

| ¹H | -CH₂-CH₃ (Propionate) | ~1.0-1.2 | Triplet (t) |

| ¹³C | C=O (Ester) | ~173-175 | N/A |

| ¹³C | Thiazole C2 | ~150-152 | N/A |

| ¹³C | Thiazole C4 | ~148-150 | N/A |

| ¹³C | Thiazole C5 | ~125-127 | N/A |

| ¹³C | -O-CH₂- (Ester) | ~63-65 | N/A |

| ¹³C | -CO-CH₂- (Propionate) | ~27-29 | N/A |

| ¹³C | Thiazole-CH₂- | ~25-27 | N/A |

| ¹³C | Thiazole-CH₃ | ~14-16 | N/A |

| ¹³C | -CH₂-CH₃ (Propionate) | ~9-11 | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org Specific bonds vibrate at characteristic frequencies, and when the molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in a unique spectrum.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands confirming the presence of the ester group and the thiazole ring. docbrown.info A prominent peak will appear for the carbonyl (C=O) stretch of the ester. Other key absorptions include C-O stretching from the ester, C-H stretching from both the aliphatic and aromatic (thiazole ring) portions, and vibrations characteristic of the thiazole ring itself, such as C=N and C-S stretching. cdnsciencepub.comresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Thiazole Ring |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1750-1735 | C=O Stretch | Ester |

| ~1600 & ~1480 | C=C and C=N Stretch | Thiazole Ring |

| 1470-1450 | C-H Bend | Aliphatic (CH₂) |

| 1250-1000 | C-O Stretch | Ester |

| ~700-600 | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₉H₁₃NO₂S), the molecular weight is 199.27 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 199. The molecule then fragments in predictable ways. Key fragmentation pathways for esters include alpha-cleavage on either side of the carbonyl group. libretexts.orgmiamioh.edu The fragmentation of the thiazole ring can also produce characteristic ions. nist.govresearchgate.net

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₉H₁₃NO₂S]⁺ | Molecular Ion [M]⁺ |

| 142 | [C₇H₁₀NS]⁺ | Loss of propionyl group (-C₃H₅O) |

| 112 | [C₅H₆NS]⁺ | Cleavage of the ethyl side chain |

| 85 | [C₄H₅N]⁺ | Fragmentation of the thiazole ring |

| 57 | [C₃H₅O]⁺ | Propionyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) in Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound. pensoft.net In this method, the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. pensoft.netsielc.com The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure it is accurate, precise, and specific. pensoft.net

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 225-254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure compound. This technique is crucial for confirming that the empirical formula matches the proposed molecular formula derived from other analytical methods like mass spectrometry.

For this compound, with the molecular formula C₉H₁₃NO₂S, the theoretical elemental composition can be calculated. nih.gov An experimental result from a properly calibrated elemental analyzer should match these theoretical values within a narrow margin of error (typically ±0.4%), thus verifying the compound's elemental makeup.

Table 5: Elemental Composition of this compound (C₉H₁₃NO₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 54.24% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.58% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.03% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.06% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 16.09% |

| Total | 199.268 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination of Thiazole-Containing Compounds

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details of a molecule, as well as insights into intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the application of this technique to analogous thiazole-containing compounds provides a robust framework for understanding the structural characteristics that would be elucidated in such a study.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous pharmacologically and industrially significant molecules. researchgate.netwikipedia.org The solid-state structure of these compounds is crucial as it influences physical properties such as solubility, melting point, and stability. X-ray diffraction studies on thiazole derivatives reveal how molecular arrangements are governed by a combination of synergistic intermolecular non-covalent interactions, including hydrogen bonding, π–π stacking, and other weaker forces. rsc.org

Detailed research on various thiazole derivatives has demonstrated the power of X-ray crystallography in correlating molecular structure to material properties. For instance, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that modifying alkyl appendages can significantly modulate the structural organization, leading to different crystal packing modes like herringbone or slipped stacks. rsc.orgrsc.orgresearchgate.net These packing arrangements, in turn, directly influence the photophysical properties of the materials in the solid state. rsc.org

In another example, the single-crystal X-ray diffraction analysis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a more complex thiazole-containing bicycle, provided unambiguous confirmation of its structure. mdpi.com The analysis revealed that the six-membered ring adopts a "sofa" conformation and that weak n-π interactions involving the bromine atom lead to the formation of one-dimensional, homochiral supramolecular chains within the crystal lattice. mdpi.com

Similarly, the structure of (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole was unequivocally confirmed using X-ray analysis. nih.gov This study detailed the planarity between the aromatic and thiazole rings and the specific geometry around the exocyclic C=N bond. nih.gov

A hypothetical crystallographic study of this compound would determine the precise conformation of the ethyl propionate chain relative to the thiazole ring. It would also reveal the intermolecular interactions that stabilize the crystal lattice. Potential interactions could include C-H···N or C-H···O hydrogen bonds involving the thiazole nitrogen or the ester carbonyl group, respectively, as well as π–π stacking between adjacent thiazole rings. The resulting data would be invaluable for understanding its physical properties and for quality control in its applications as a flavor compound. ontosight.ai

The tables below present crystallographic data for representative thiazole derivatives, illustrating the typical parameters obtained from such analyses.

Table 1: Crystallographic Data for Selected Thiazole Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | C12H13N5O4S | Monoclinic | P21/c | nih.gov |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | C17H17BrN2O3S | Monoclinic | P21/c | mdpi.com |

Table 2: Selected Unit Cell Parameters for an Exemplary Thiazole Derivative

Data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com

| Parameter | Value |

|---|---|

| a (Å) | 10.3725(3) |

| b (Å) | 20.3541(6) |

| c (Å) | 8.6946(3) |

| α (°) | 90 |

| β (°) | 107.595(1) |

| γ (°) | 90 |

| Volume (Å3) | 1748.21(9) |

| Z (molecules/unit cell) | 4 |

Structure Activity Relationships and Derivatization Strategies of Thiazole Compounds

Elucidation of Pharmacophoric Requirements for Biological Activity in Thiazole (B1198619) Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. ijper.orgnih.gov Its significance stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. nih.govresearchgate.net The aromatic nature of the thiazole ring, with its delocalized pi-electrons, allows it to participate in donor-acceptor and nucleophilic reactions, which can be critical for binding to enzymes or receptors. nih.govglobalresearchonline.net Structure-activity relationship (SAR) studies have illuminated several key pharmacophoric features necessary for the biological activity of thiazole derivatives.

Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, while potent electron-withdrawing groups, like a nitro group, have the opposite effect. globalresearchonline.net These modifications influence how the molecule interacts with its biological target. The presence of aromatic or heteroaromatic rings attached to the thiazole core is another frequently observed feature in active compounds, often contributing to binding through hydrophobic or pi-stacking interactions. nih.gov Modeling studies have further refined these observations, suggesting that features like hydrogen bond acceptors and aromatic centers are crucial components of the pharmacophore for certain targets. nih.govnih.gov

The following table summarizes the influence of various substituents on the biological activity of thiazole scaffolds, based on findings from multiple studies.

| Position on Thiazole Ring | Substituent Type | Effect on Biological Activity | Reference(s) |

| C2 | Amino group linked to other heterocycles | Can be crucial for anticancer and kinase inhibition activity. | nih.gov |

| C4 | Phenyl group with electron-withdrawing groups (e.g., Cl, Br, F) | Often enhances anticancer activity. nih.gov | nih.gov |

| C4 | Aryl group (general) | The nature of substituents on this aryl ring is critical for activity. acs.org | acs.org |

| C5 | Acyl groups (e.g., acetate, acetyl) | Favorable for antibacterial activity in certain scaffolds. nih.gov | nih.gov |

| C5 | Ethyl carboxylate | Can slightly decrease antimicrobial activity in some series. nih.gov | nih.gov |

Design and Synthesis of 2-(4-Methyl-5-thiazolyl)ethyl Propionate (B1217596) Analogues

The design of analogues of 2-(4-Methyl-5-thiazolyl)ethyl propionate involves strategic modifications to its core structure to explore and optimize biological activity. Synthetic strategies typically focus on altering the propionate side chain and substituting the thiazole ring.

Systematic Modification of the Propionate Moiety

The ethyl propionate group in the target molecule is a key site for derivatization. As an ester, it can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of other functional groups, such as amides, which can significantly alter the compound's physicochemical properties and biological interactions.

One common strategy is the synthesis of carboxamide derivatives. nih.gov The general approach involves creating an amide bond by reacting the corresponding carboxylic acid (or its activated form, like an acid chloride) with a range of primary or secondary amines. This allows for the introduction of diverse substituents, enabling the exploration of steric and electronic effects on activity. For example, reacting 2-(4-methyl-5-thiazolyl)acetic acid with different amines would yield a library of amide analogues.

The synthesis of new thiazole esters and their subsequent modification is also a viable strategy. Thiazoline (B8809763) esters can be prepared through cyclization reactions, followed by esterification with various alcohols. researchgate.net These thiazoline precursors can then be oxidized to the corresponding thiazole esters. researchgate.net This methodology allows for systematic variation of the alcohol portion of the ester, enabling the introduction of different alkyl or aryl groups to probe their impact on activity.

The synthesis of the core intermediate, 4-methyl-5-(2-hydroxyethyl)-thiazole, is a critical first step for many of these modifications. It can be synthesized from raw materials like 2-acetylbutyrolactone (B121156) through a multi-step process involving chlorination, condensation, and oxidation. google.com Once obtained, this alcohol intermediate can be esterified with various acyl chlorides or carboxylic acids, including propionyl chloride, to yield the parent compound and its analogues with modified ester chains.

Investigation of Substituent Effects on the Thiazole Ring

Altering the substituents on the thiazole ring itself is a fundamental strategy in medicinal chemistry to fine-tune a compound's activity. nih.govnih.gov For this compound, the key positions for modification are C2 and C4 (which bears a methyl group).

Position C4: The methyl group at the C4 position can be replaced with other alkyl groups of varying sizes, or with aromatic or heteroaromatic rings. SAR studies have frequently shown that substituting the C4 position with a phenyl ring, which is in turn substituted with various functional groups, can have a profound impact on activity. nih.govacs.org For instance, the presence of electron-withdrawing groups like halogens on a C4-phenyl ring has been shown to favor anticancer activity. nih.gov

Position C2: The C2 position of the thiazole ring is often a critical interaction point. Introducing different substituents here can modulate the electronic properties of the ring and provide new interaction sites for target binding. ijper.org Synthesis of 2-substituted thiazoles can be achieved through various methods, a classic example being the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. ijper.org By using different thioamides, a variety of substituents can be installed at the C2 position.

The following table provides examples from the literature on how substituents on the thiazole ring influence biological activity in different compound series.

| Compound Series | Position Modified | Substituent Change | Impact on Activity | Reference(s) |

| Pyridinethiazole hybrids | C4-Phenyl Ring | Electron-withdrawing groups (Cl, Br, F) vs. Electron-donating groups (Me, OMe) | Electron-withdrawing groups favored anticancer activity; electron-donating groups decreased it. | nih.gov |

| Thiazole-based AChE inhibitors | C4-Aryl Ring | 4-methoxy- and 3,4-dimethoxybenzylidene vs. 4-methyl- and 2,4-dichlorobenzylidene | Methoxy groups were optimal for activity, while methyl and dichloro groups caused a sharp deterioration. | acs.org |

| Antimicrobial Thiazoles | C4 | p-bromophenyl | Increased antifungal and antituberculosis activities. | nih.gov |

| Thiazole-based anticancer agents | C2 | Replacement of N,N-dimethyl group with a phenyl ring | Essential for cytotoxic activity. | nih.gov |

Conformational Analysis and Molecular Flexibility of Thiazole Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its ability to bind to a biological target. The thiazole ring, being a planar and aromatic system, imparts significant conformational rigidity to the molecules in which it is incorporated. acs.orgwikipedia.org

Studies involving the conversion of flexible peptide chains into thiazole-containing macrocycles have demonstrated that the thiazole ring acts as a potent conformational constraint. acs.org In cyclic octapeptides, the introduction of thiazole rings leads to the formation of highly constrained and predictable three-dimensional structures, such as novel pseudochair or pseudoboat conformations. acs.org This restriction in flexibility is driven by the planarity of the ring and its influence on adjacent bond angles and torsional preferences.

Computational and experimental analyses have confirmed that the formation of a thiazole ring significantly reduces the number of accessible low-energy conformers compared to a more flexible open-chain analogue. researchgate.net Superposition of the low-energy conformers of thiazole-containing fragments often reveals a rigid multi-bond motif that is preserved across all conformers, highlighting the limited flexibility of the thiazole-containing segment. researchgate.net

In specific derivatives, such as those containing a piperazine (B1678402) ring attached to the thiazole, the thiazole ring influences the conformation of the adjacent rings. X-ray crystallography has shown that in a 1-(4-phenylthiazol-2-yl)piperazine derivative, the thiazole and phenyl rings are nearly co-planar, and the thiazole ring is bonded in an equatorial position to the chair conformation of the piperazine ring. nih.gov This demonstrates how the rigid thiazole unit can dictate the preferred conformation of the entire molecule. This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

Mechanistic Investigations of Biological Interactions of Thiazole Derivatives

Enzyme Inhibition Studies (e.g., Cyclooxygenase Inhibition by Related Thiazoles)

Thiazole (B1198619) derivatives have been extensively studied as inhibitors of various enzymes, a key mechanism for their therapeutic effects. nih.gov One of the notable targets is the cyclooxygenase (COX) enzyme, which is involved in inflammation. acs.org

Research into a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives revealed that substitutions on both the benzene (B151609) and thiazole rings significantly influence their COX inhibitory activity. nih.gov Specifically, the presence of a methyl group on the thiazole ring was found to be favorable for this inhibition. nih.gov This suggests that the 4-methyl group in 2-(4-Methyl-5-thiazolyl)ethyl propionate (B1217596) could potentially contribute to interactions with the active site of enzymes like COX.

Further studies on thiazole carboxamide derivatives have identified compounds with potent inhibitory activity against both COX-1 and COX-2 enzymes. acs.orgmetu.edu.tr For instance, one derivative, compound 2b in a specific study, demonstrated an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2. acs.org The structure-activity relationship analyses in these studies highlight how different functional groups attached to the thiazole core can modulate inhibitory potency and selectivity. acs.orgnih.gov

The following table summarizes the cyclooxygenase inhibitory activity of selected thiazole derivatives from referenced studies.

| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Compound 2a | COX-1 | 2.65 | 2.766 |

| COX-2 | 0.958 | ||

| Compound 2b | COX-1 | 0.239 | 1.251 |

| COX-2 | 0.191 | ||

| Compound 2j | COX-1 | - | 1.507 |

| COX-2 | 0.957 |

Data sourced from studies on thiazole carboxamide derivatives. acs.org

Beyond cyclooxygenase, thiazole-containing compounds have shown inhibitory effects on other enzymes, such as protein kinases, which are crucial in cell signaling pathways. nih.gov The versatility of the thiazole scaffold allows for the design of inhibitors targeting a wide range of enzymatic activities. nih.govfabad.org.tr

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of thiazole derivatives with various biological receptors is another critical aspect of their mechanism of action. These interactions are often the initial step in a cascade of cellular events. Molecular docking studies are frequently employed to predict and understand the binding affinity of these compounds to target proteins. mdpi.com

For example, research on a series of thiazole-based ligands for the sigma-1 (σ1) receptor identified candidates with low nanomolar affinity and high selectivity. nih.gov These studies revealed that specific substitutions on the thiazole ring are crucial for achieving high-affinity binding. nih.gov Molecular simulations can further elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

In the context of anticancer research, thiazole derivatives have been docked with several key proteins involved in cancer progression, including the epidermal growth factor receptor (EGFR). researchgate.netmdpi.com These studies aim to clarify how these compounds might act as inhibitors to prevent the growth and proliferation of cancer cells. mdpi.com The thiazole ring itself can be involved in noncovalent interactions within the receptor's binding pocket, contributing to the stability of the complex. nih.gov

The table below illustrates the binding affinities of representative thiazole derivatives to different protein targets as determined by molecular docking studies.

| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions |

| Thiazole Derivative 4c | EGFR | -4.72 | Hydrogen bond with CYS 20, pi-cation interaction with ASN 1 |

| Thiazole Derivative 7c | Tubulin | -14.15 | Bifurcated bond with ThrB353 |

| Thiazole Derivative 9a | Tubulin | -14.50 | Arene-H bond with LeuB248, noncovalent bond with AsnA101 |

Data compiled from molecular docking studies on various thiazole derivatives. mdpi.comnih.gov

Cellular Pathway Modulation by Thiazole-Containing Compounds

By inhibiting enzymes and binding to receptors, thiazole derivatives can modulate various cellular signaling pathways. nih.govrsc.org A significant area of investigation is their role as protein kinase inhibitors, which allows them to interfere with pathways like the PI3K/AKT/mTOR pathway, often dysregulated in cancer. rsc.org

Studies have shown that certain thiazole derivatives can suppress the proliferation of cancer cells by targeting specific kinases within these pathways. rsc.org For instance, one study identified a thiazole scaffold-derived compound that exhibited potent anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, with IC50 values ranging from 0.50 to 4.75 μM across different cell lines. rsc.org

The epidermal growth factor receptor (EGFR) is another vital component of cell signaling that governs proliferation, angiogenesis, and apoptosis. researchgate.net Thiazole-based compounds have been designed to act as inhibitors of EGFR tyrosine kinase, thereby modulating its signaling cascade. rsc.org The ability of these compounds to interfere with such fundamental cellular processes underscores their therapeutic potential. nih.gov

In Vitro Pharmacological Screening and Mechanistic Elucidation of Thiazole-Derived Compounds

In vitro pharmacological screening is essential for identifying the biological activities of new chemical entities and elucidating their mechanisms of action. Thiazole derivatives have been subjected to a wide array of in vitro assays to evaluate their potential as therapeutic agents. nih.govfabad.org.tr

These screenings have confirmed a broad spectrum of activities for the thiazole class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov For example, in vitro cytotoxicity assays using various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), have identified thiazole derivatives with potent antiproliferative activity. mdpi.com One such compound demonstrated IC50 values of 2.57 μM and 7.26 μM in MCF-7 and HepG2 cells, respectively. mdpi.comresearchgate.net

Further mechanistic studies, such as cell cycle analysis and apoptosis assays, can reveal how these compounds exert their cytotoxic effects. mdpi.com For instance, some thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com In vitro enzyme assays are also crucial for confirming the inhibitory activity predicted by molecular docking studies and for quantifying the potency of these compounds. mdpi.com

The following table presents a summary of in vitro pharmacological activities for selected thiazole derivatives.

| Compound Derivative | Cell Line/Target | Activity | IC50 (μM) |

| Thiazole Derivative 4c | MCF-7 | Antiproliferative | 2.57 |

| HepG2 | Antiproliferative | 7.26 | |

| VEGFR-2 | Enzyme Inhibition | 0.15 | |

| Thiazole Derivative 18 | A549, MCF-7, U-87 MG, HCT-116 | Anticancer | 0.50 - 4.75 |

Data from in vitro pharmacological screenings of various thiazole derivatives. mdpi.comrsc.org

The extensive research into the biological interactions of thiazole derivatives provides a strong foundation for understanding the potential pharmacological profile of 2-(4-Methyl-5-thiazolyl)ethyl propionate. While direct studies on this specific compound are limited, the established activities of related thiazoles in enzyme inhibition, receptor binding, and cellular pathway modulation suggest that it could be a candidate for further investigation.

Computational and Theoretical Chemistry Studies on Thiazole Compounds

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in drug discovery and materials science for predicting the interaction between a ligand, such as a thiazole (B1198619) derivative, and a biological target or receptor. These computational techniques are widely applied to various thiazole-containing compounds to explore their potential as therapeutic agents. For instance, studies on novel thiazolyl coumarin (B35378) derivatives have utilized molecular docking to understand their antimicrobial behavior by examining the binding interactions with target proteins. nih.gov Similarly, research into pyrazolyl–thiazole derivatives of thiophene (B33073) has employed molecular docking to investigate their binding with biological targets like penicillin-binding proteins and sterol 14α-demethylase, providing insights into their antimicrobial and antifungal activities. rsc.orgnih.gov

A hypothetical docking study of 2-(4-Methyl-5-thiazolyl)ethyl propionate (B1217596) with a target protein could yield data such as that presented in the interactive table below, which illustrates the type of information that can be obtained.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | A measure of the strength of the interaction. More negative values indicate stronger binding. |

| Interacting Residues | TYR82, PHE258 | Specific amino acids in the target's binding pocket that interact with the ligand. |

| Hydrogen Bonds | 1 | The number of hydrogen bonds formed between the ligand and the target, which are crucial for specificity and affinity. |

| Hydrophobic Interactions | 5 | The number of non-polar interactions, which contribute significantly to the overall binding energy. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of thiazole compounds. These calculations can provide detailed information about molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential surfaces, and charge distributions. rsc.orgnih.gov This information is crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

For various thiazole derivatives, DFT calculations have been used to correlate electronic properties with observed biological activities. researchgate.net For example, the energy of the LUMO has been linked to the antimicrobial activity of certain thiazole compounds. researchgate.net While specific quantum chemical data for 2-(4-Methyl-5-thiazolyl)ethyl propionate is not extensively published, such calculations could provide valuable insights into its chemical behavior.

The following table presents typical data that could be generated from quantum chemical calculations on this compound.

| Calculated Property | Value | Significance |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.6 | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.5 | Provides information about the polarity of the molecule. |

Spectroscopic Property Prediction and Computational Validation

Computational methods are also employed to predict and validate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of newly synthesized compounds. For thiazole and its derivatives, computational spectroscopy can help in assigning experimental signals and understanding the relationship between molecular structure and spectral features.

Although detailed computational spectroscopic studies on this compound are scarce, the general approach involves calculating the optimized geometry of the molecule and then computing the relevant spectroscopic parameters. For example, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the compound.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of molecules and their interactions with their environment over time. For thiazole-based molecules, MD simulations can be used to understand how they behave in solution or how they interact with a biological target in a dynamic manner. researchgate.net These simulations can reveal important information about the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that may occur upon binding.

While specific MD simulation studies on this compound are not prominent in the literature, this technique could be applied to study its diffusion in different media or its conformational landscape, which could be relevant to its properties as a flavor compound.

Environmental Disposition and Biotransformation Pathways of Thiazole Compounds Non Human Focus

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis, as well as its potential for volatilization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. As an ester, 2-(4-Methyl-5-thiazolyl)ethyl propionate (B1217596) is susceptible to hydrolysis, which would break the ester bond to yield 2-(4-methyl-5-thiazolyl)ethanol and propionic acid. This reaction can be catalyzed by either acids or bases. nih.govaurochemicals.com The rate of hydrolysis for esters is dependent on factors such as pH and temperature. dergipark.org.trlibretexts.org Generally, hydrolysis is faster under alkaline conditions compared to acidic or neutral conditions. aurochemicals.comchemguide.co.uk While the reaction with pure water is typically slow, it is catalyzed by dilute acids. aurochemicals.comchemguide.co.uk

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The thiazole (B1198619) ring in the molecule suggests a potential for photodegradation. Studies on other thiazole-containing compounds have shown that they can undergo photo-degradation, although the specific pathways and products are highly dependent on the substituents attached to the thiazole ring. nih.gov For some complex thiazole derivatives, photodegradation can occur through a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to form degradation products. nih.gov Advanced oxidation processes, such as UV radiation in the presence of hydrogen peroxide (H2O2), have also been shown to effectively degrade thiazole pollutants in water. nih.gov The presence of aryl ring substituents on the thiazole structure can be a determining factor in its susceptibility to photodegradation. nih.gov

Biotic Transformation by Environmental Microorganisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a primary pathway for the degradation of many organic compounds in the environment.

In the soil environment, 2-(4-Methyl-5-thiazolyl)ethyl propionate is expected to be subject to microbial degradation. The ester linkage is generally susceptible to cleavage by esterase enzymes, which are common in soil microorganisms. This would lead to the formation of 2-(4-methyl-5-thiazolyl)ethanol and propionic acid. Propionic acid is a short-chain fatty acid that is readily biodegradable in soil environments. nih.gov

The persistence of a chemical in soil is often described by its half-life (t½), the time it takes for half of the initial amount to degrade. While no specific soil half-life is available for this compound, studies on other organic compounds show that factors such as soil type, organic matter content, pH, temperature, and microbial population density significantly influence degradation rates. researchgate.net For example, the biodegradation of some triazole-based fungicides, which also contain a nitrogen-heterocyclic ring, has been observed by soil bacteria such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. jmb.or.krnih.gov

Table 1: Factors Influencing Soil Metabolism of Organic Compounds

| Factor | Influence on Degradation |

|---|---|

| Soil Type | Texture (sand, silt, clay content) affects bioavailability and microbial habitat. |

| Organic Matter | Can increase adsorption, potentially reducing bioavailability but also supporting a larger microbial community. researchgate.net |

| pH | Affects microbial activity and the chemical state of the compound. |

| Temperature | Generally, higher temperatures (up to an optimum) increase microbial activity and degradation rates. |

| Moisture | Essential for microbial activity; both very dry and waterlogged conditions can be limiting. |

| Microbial Population | The presence and abundance of microorganisms capable of degrading the compound are crucial. |

In aquatic environments, biodegradation is also a key process for the breakdown of organic chemicals. Similar to soil, the ester linkage of this compound would be a primary target for microbial enzymes, leading to its hydrolysis into the corresponding alcohol and carboxylic acid. The rate of degradation in water is influenced by factors such as the microbial population, nutrient availability, temperature, and pH.

The anaerobic biodegradability of various ester compounds has been studied in marine sediments, revealing that the chemical structure of the ester, including chain length and branching, affects the rate and completeness of degradation. nih.gov Generally, esters with a total carbon number between 12 and 18 are more readily biodegradable, and the presence of unsaturated bonds can increase biodegradability. nih.gov Thiazole derivatives have been detected in various aquatic environments, indicating that their degradation may not always be rapid. nih.gov Enzymatic degradation of thiazole pollutants by peroxidases has been demonstrated as a potential remediation method. nih.gov

Environmental Persistence and Mobility Assessment

The persistence of a substance is often categorized based on its degradation half-life in different environmental compartments. nih.gov A key parameter for assessing the mobility of an organic compound in soil is the organic carbon-water (B12546825) partition coefficient (Koc). acs.orgchemsafetypro.com This value describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the compound is likely to be strongly adsorbed and therefore less mobile, while a low Koc value suggests higher mobility and a greater potential to leach into groundwater. chemsafetypro.com

Given the lack of specific experimental data for this compound, a precise assessment of its persistence and mobility is not possible. However, based on its structure, it can be inferred that:

The ester group is a site for both abiotic (hydrolysis) and biotic (enzymatic) degradation, which would limit its persistence.

The thiazole ring may be more resistant to degradation, but it can be subject to photolysis and microbial attack.

The mobility will be influenced by its water solubility and its affinity for soil organic carbon. The presence of the polar thiazole ring and the ester group suggests a moderate potential for both water solubility and adsorption to organic matter.

Further experimental studies are necessary to definitively determine the environmental fate, persistence, and mobility of this compound.

Table 2: Key Parameters in Environmental Assessment

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Hydrolysis Rate | Rate of reaction with water. | Expected to be a significant degradation pathway due to the ester linkage. |

| Photolysis Rate | Rate of degradation by light. | Possible degradation pathway due to the thiazole ring. |

| Soil Half-life (t½) | Time for 50% degradation in soil. | A key indicator of persistence in the terrestrial environment. |

| Water Half-life (t½) | Time for 50% degradation in water. | A key indicator of persistence in aquatic environments. |

| Koc | Organic carbon-water partition coefficient. | Determines the mobility in soil and potential for leaching. |

Identification and Characterization of Environmental Metabolites

The environmental disposition of this compound is anticipated to commence with the cleavage of its ester linkage, a common metabolic reaction for ester-containing compounds in the environment. This initial step is likely followed by further degradation of the resulting alcohol and carboxylic acid, with the potential for subsequent breakdown of the thiazole ring.

The primary biotransformation pathway is expected to be initiated by the hydrolytic cleavage of the propionate ester bond. This reaction can occur both abiotically in water and soil, and more rapidly through the action of microbial esterase enzymes. nih.govmdpi.comdtu.dk This hydrolysis would yield two primary metabolites: 5-(2-hydroxyethyl)-4-methylthiazole and propionic acid.

5-(2-hydroxyethyl)-4-methylthiazole is a known microbial metabolite. scilit.comnih.govnih.gov It is also a natural degradation product of thiamine (B1217682) (Vitamin B1), indicating that pathways for its biological transformation are present in various organisms. wikipedia.org Further microbial degradation of this alcohol could involve oxidation of the ethyl side chain.

Propionic acid is a short-chain fatty acid that is readily utilized as a carbon and energy source by a wide range of soil and aquatic microorganisms. mdpi.com Its presence as a metabolite would likely be transient in most environments.

Subsequent degradation of the 4-methylthiazole (B1212942) ring structure is plausible, although specific pathways for simple alkylthiazoles are not extensively documented. Studies on more complex thiazole-containing molecules, such as the pollutant thioflavin T and the fungicide thiabendazole, have identified several transformation products resulting from processes like demethylation, hydroxylation, and cleavage of the thiazole ring. mdpi.com Enzymatic degradation studies of thiazole pollutants have also shown the formation of various breakdown products. uaeu.ac.ae Photodegradation is another potential pathway, as demonstrated by the transformation of some thiazole-containing pharmaceuticals into rearranged products upon exposure to light.

Based on these related studies, potential, though less certain, downstream metabolites could arise from the oxidation of the methyl group on the thiazole ring or the cleavage of the ring itself. The identification of such metabolites would require specific experimental studies on the environmental fate of this compound.

A summary of the probable and potential environmental metabolites is presented in the table below.

Table 1: Potential Environmental Metabolites of this compound

| Metabolite Name | Chemical Formula | Parent Compound Moiety | Confidence of Formation |

|---|---|---|---|

| 5-(2-hydroxyethyl)-4-methylthiazole | C6H9NOS | Thiazole and Ethyl | High |

| Propionic acid | C3H6O2 | Propionate | High |

| Ethanol | C2H6O | Propionate (from ethyl ester) | High |

| 4-methyl-5-thiazoleacetic acid | C6H7NO2S | Thiazole and Ethyl | Moderate |

| Thiazole ring cleavage products | N/A | Thiazole | Low |

The characterization of these potential metabolites in environmental samples would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of the parent compound and its transformation products at low concentrations.

Future Research Directions and Unexplored Avenues for 2 4 Methyl 5 Thiazolyl Ethyl Propionate

Development of Novel and Efficient Synthetic Methodologies

Future investigations could explore a variety of modern synthetic strategies to improve yield, reduce environmental impact, and enhance efficiency. The principles of green chemistry, such as the use of non-toxic solvents and catalysts, could be a central theme in the development of new synthetic pathways. bepls.com

A key area for development is the use of enzymatic catalysis for the esterification step. Lipases, for example, are known to catalyze ester formation under mild conditions and with high selectivity, which could reduce the formation of byproducts and simplify purification processes. Research into identifying the optimal enzyme, reaction medium, and conditions would be a significant step forward.

Furthermore, continuous flow chemistry presents another promising avenue. This technology can offer improved heat and mass transfer, leading to faster reactions, higher yields, and enhanced safety, particularly for exothermic esterification reactions. The development of a continuous flow process for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl propionate (B1217596) could be highly valuable for industrial-scale production.

Below is a table summarizing potential future research directions in the synthesis of this compound:

| Research Direction | Potential Methodology | Anticipated Advantages |

| Green Synthesis | Use of biodegradable solvents, renewable starting materials, and energy-efficient reaction conditions. | Reduced environmental footprint, lower toxicity of reagents and byproducts. |

| Enzymatic Catalysis | Lipase-catalyzed esterification of 4-methyl-5-(2-hydroxyethyl)thiazole. | High selectivity, mild reaction conditions, reduced waste generation. |

| Continuous Flow Chemistry | Development of a microreactor-based continuous synthesis process. | Improved reaction control, higher yields, enhanced safety, and scalability. |

| Catalyst Development | Exploration of novel solid acid catalysts for esterification. | Ease of catalyst separation and recycling, potentially higher reaction rates. |

Exploration of Under-Investigated Biological Activities and Therapeutic Potentials

The biological activities of 2-(4-Methyl-5-thiazolyl)ethyl propionate remain almost entirely unexplored. While the thiazole (B1198619) ring is a well-known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, the specific potential of this particular derivative is unknown. nih.gov Future research should, therefore, focus on a systematic screening of its biological properties.

Initial studies could involve broad-spectrum antimicrobial screening against a panel of pathogenic bacteria and fungi. The thiazole nucleus is a component of many antimicrobial drugs, and it is plausible that this compound may exhibit some level of activity.

Beyond antimicrobial effects, the compound should be investigated for other potential therapeutic applications. Given the diverse activities of other thiazole derivatives, this could include anti-inflammatory, antioxidant, and anticancer properties. High-throughput screening assays would be an efficient starting point to identify any promising areas of activity.

Should any significant biological activity be discovered, subsequent research would need to focus on structure-activity relationship (SAR) studies. This would involve the synthesis of analogues with modifications to the thiazole ring, the ethyl linker, and the propionate group to understand how these structural features influence the observed activity and to optimize potency and selectivity.

The following table outlines potential areas for biological investigation:

| Potential Biological Activity | Rationale for Investigation | Proposed Initial Steps |

| Antimicrobial | The thiazole moiety is a common feature in many antimicrobial agents. | In vitro screening against a diverse panel of bacteria and fungi. |

| Anti-inflammatory | Many thiazole-containing compounds exhibit anti-inflammatory properties. | Cellular assays to measure inhibition of inflammatory mediators. |

| Antioxidant | The sulfur and nitrogen atoms in the thiazole ring may confer antioxidant capabilities. | In vitro antioxidant assays (e.g., DPPH, ABTS). |

| Anticancer | Thiazole derivatives have been explored as potential anticancer agents. | Cytotoxicity screening against various cancer cell lines. |

Advanced Computational Approaches for Structure-Based Design and Discovery

In the absence of experimental data, computational modeling can provide valuable initial insights into the potential biological activities and physicochemical properties of this compound. Future research in this area could significantly guide and accelerate experimental studies.

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be a crucial first step. rjptonline.org These predictions can help to assess the drug-likeness of the molecule and identify any potential liabilities early in the discovery process. Software like QikProp can be used to predict properties such as oral absorption and central nervous system activity. nih.gov

Molecular docking studies could be employed to predict the binding affinity of this compound to various biological targets. dntb.gov.ua For example, if initial screenings suggest antimicrobial activity, docking simulations could be performed against key bacterial enzymes to hypothesize a mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) modeling could be a powerful tool once a series of analogues with measured biological activity is available. imist.ma QSAR models can identify the key molecular descriptors that correlate with activity, which can then be used to design new, more potent compounds.

The table below details potential computational research avenues:

| Computational Approach | Objective | Potential Tools and Techniques |

| ADMET Prediction | To assess the drug-likeness and pharmacokinetic profile of the compound. | QikProp, SwissADME, PreADMET. rjptonline.orgnih.gov |

| Molecular Docking | To predict binding modes and affinities to potential biological targets. | AutoDock, Schrödinger Suite, MOE. mdpi.com |

| QSAR Modeling | To develop predictive models for biological activity based on molecular structure. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). imist.ma |

| Density Functional Theory (DFT) | To understand the electronic properties and reactivity of the molecule. | Gaussian, ORCA, GAMESS. nih.gov |

Integrated Research on Environmental Impact Mitigation Strategies

The environmental fate and impact of this compound are currently unknown. As a compound used in food and potentially in other applications, understanding its environmental persistence, biodegradability, and ecotoxicity is of paramount importance.

Future research should focus on standardized ecotoxicological testing to determine the compound's potential effects on aquatic and terrestrial organisms. Studies on its biodegradability under various environmental conditions (e.g., aerobic, anaerobic) are also crucial to assess its persistence.

Given that esters can undergo hydrolysis, the stability of this compound in aqueous environments at different pH levels should be investigated. webflow.com The degradation products, 4-methyl-5-(2-hydroxyethyl)thiazole and propionic acid, should also be assessed for their environmental impact.

In the context of its use as a pharmaceutical intermediate, research into green manufacturing processes, as discussed in section 8.1, will be vital for minimizing its environmental impact. reachemchemicals.com This includes waste minimization, the use of sustainable raw materials, and energy-efficient production methods. techtarget.com Life cycle assessment (LCA) studies could provide a holistic view of the environmental footprint of the compound, from synthesis to disposal.

The following table outlines key areas for environmental research:

| Research Area | Focus of Investigation | Importance |

| Ecotoxicity | Assessment of acute and chronic toxicity to representative aquatic and terrestrial organisms. | To understand the potential harm to ecosystems. |

| Biodegradability | Evaluation of the rate and extent of microbial degradation in soil and water. | To determine the environmental persistence of the compound. |

| Hydrolytic Stability | Study of the compound's stability in water at different pH values. | To predict its fate in aqueous environments. |

| Green Manufacturing | Development of production methods that minimize waste and energy consumption. techtarget.com | To reduce the environmental impact of its synthesis. |

| Life Cycle Assessment (LCA) | Comprehensive analysis of the environmental impact throughout the compound's lifecycle. | To identify key areas for environmental improvement. |

Q & A

Q. What are the established methods for synthesizing 2-(4-methyl-5-thiazolyl)ethyl propionate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 2-(4-methyl-5-thiazolyl)ethanol with propionic acid. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) are typically used to enhance reaction efficiency.

- Reflux conditions : Heating under reflux (e.g., 3–5 hours at 80–100°C) ensures complete ester formation.

- Purification : Recrystallization from acetic acid or solvent extraction improves purity . Optimization may involve adjusting molar ratios of reactants, solvent polarity, or catalyst concentration to maximize yield (>90%) and minimize side products.

Q. How is the purity of this compound determined in food additive applications?

Purity is assessed using gas chromatography (GC) with a hydrogen flame ionization detector (FID) and capillary column. The normalization method (per GB/T11538-2006) quantifies the compound by comparing peak areas, requiring ≥98% purity for compliance with food additive standards . Key parameters:

- Column : Polar capillary column (e.g., PEG-20M).

- Detector temperature : 250–300°C.

- Sample preparation : Dilution in ethanol or hexane to avoid column overload.

Q. What regulatory standards govern the use of this compound in food flavorings?

The compound is regulated under GB 2760-2014 (China) as a flavoring agent. Key requirements:

- Application range : Permitted in all food categories except those listed in Table B.1 (e.g., infant formulas).

- Synthesis compliance : Must be produced from 2-(4-methyl-5-thiazolyl)ethanol and propionic acid with traceable quality control documentation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic data when analyzing batch-to-batch variations?

Contradictions in GC results (e.g., peak splitting or retention time shifts) may arise from:

- Impurities : Co-eluting byproducts (e.g., unreacted 2-(4-methyl-5-thiazolyl)ethanol) require gradient elution optimization.

- Column degradation : Regular column conditioning and use of guard columns mitigate baseline noise.

- Validation : Cross-validate with mass spectrometry (LC-MS) to confirm molecular identity and quantify trace impurities .

Q. What strategies are effective for enhancing the thermal stability of this compound in flavor encapsulation?

Stability studies under high-temperature conditions (e.g., 120°C for 1 hour) reveal degradation pathways. Mitigation approaches include:

Q. How do structural modifications of the thiazole ring or ester group influence the compound’s flavor profile?

Analog synthesis (e.g., replacing propionate with decanoate or hexanoate) alters volatility and sensory properties:

- Longer acyl chains (e.g., decanoate): Lower volatility, sustained release, and "creamy" notes.

- Electron-withdrawing substituents on the thiazole ring (e.g., trifluoromethyl): Enhance sulfurous aroma intensity.

- Sensory validation : Trained panels and GC-olfactometry correlate structural changes with flavor thresholds .

Q. What are the challenges in scaling up synthesis while maintaining >98% purity?

Scale-up issues include:

- Heat dissipation : Use of jacketed reactors with controlled cooling prevents exothermic side reactions.

- Catalyst recovery : Immobilized acid catalysts (e.g., Amberlyst-15) enable reuse and reduce waste.

- In-line analytics : Real-time GC monitoring adjusts reactant feed rates to maintain stoichiometric balance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.